A Technical Guide to the Structure and Application of Z-Phe-Leu-OH
A Technical Guide to the Structure and Application of Z-Phe-Leu-OH
Abstract: This document provides a comprehensive technical overview of N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH), a protected dipeptide crucial in biochemical and pharmaceutical research. It details the molecular structure, physicochemical properties, and primary applications of this compound. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and use in enzymatic assays, targeting researchers, scientists, and professionals in drug development.
Introduction
N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine, commonly abbreviated as Z-Phe-Leu-OH, is a synthetic dipeptide derivative. Its structure consists of two amino acids, L-phenylalanine (Phe) and L-leucine (Leu), with a benzyloxycarbonyl (Z or Cbz) group protecting the N-terminus of phenylalanine.[1] This N-terminal protecting group is critical as it prevents unwanted side reactions during peptide synthesis while being selectively removable under specific conditions, such as catalytic hydrogenation.[2][3] The C-terminus of leucine (B10760876) remains as a free carboxylic acid (-OH).
Z-Phe-Leu-OH is widely utilized in biochemical research, primarily as a model substrate for various carboxypeptidases, such as Carboxypeptidase Y (CPY).[1][4] Its defined cleavage site between the phenylalanine and leucine residues allows for precise measurement of enzymatic activity.[1] This guide explores the foundational structure of Z-Phe-Leu-OH and its practical applications in a laboratory setting.
Chemical Structure and Properties
Molecular Structure
The molecular architecture of Z-Phe-Leu-OH is defined by three key components:
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The Benzyloxycarbonyl (Z) Group: Attached to the N-terminal amine of phenylalanine, this group provides stability and prevents the amine from participating in further peptide bond formation.
-
L-Phenylalanine (Phe): An aromatic amino acid that forms the N-terminal residue of the dipeptide.
-
L-Leucine (Leu): An aliphatic amino acid, linked to phenylalanine via a peptide bond, which constitutes the C-terminal residue with a free carboxyl group.
The IUPAC name for Z-Phe-Leu-OH is (2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid.[5][]
Physicochemical Properties
The key quantitative properties of Z-Phe-Leu-OH are summarized below. These values are critical for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 4313-73-9 | [4][7] |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [4][5][] |
| Molecular Weight | 412.48 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [1][4][8] |
| Purity | ≥ 98% (HPLC) | [][7] |
| Predicted Boiling Point | 674.4 ± 55.0 °C | [4][] |
| Predicted Density | 1.193 ± 0.06 g/cm³ | [4][] |
| Predicted pKa | 3.48 ± 0.10 | [4] |
| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [1][4][] |
Applications in Biochemical Research
The primary application of Z-Phe-Leu-OH is as a substrate for assaying carboxypeptidase activity.[1] Carboxypeptidases are proteolytic enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. When Z-Phe-Leu-OH is introduced to a solution containing a carboxypeptidase, the enzyme catalyzes the hydrolysis of the peptide bond between the phenylalanine and leucine residues.
This reaction yields two products: N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and L-Leucine (Leu). The rate of formation of these products, particularly the release of L-leucine, can be quantified over time using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the enzyme's kinetic properties.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Z-Phe-Leu-OH and its use in a typical enzyme assay.
Solution-Phase Synthesis of Z-Phe-Leu-OH
This protocol describes a general method for coupling Z-L-Phenylalanine with L-Leucine using a carbodiimide (B86325) coupling agent.
Materials:
-
Z-L-Phenylalanine (Z-Phe-OH)
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Lithium Hydroxide (LiOH)
-
Methanol (MeOH) and Water
Procedure:
-
Amino Acid Neutralization: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA (1.1 equivalents) dropwise and stir for 20 minutes to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve Z-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[3]
-
Coupling: Add the activated Z-Phe-OH solution to the neutralized leucine methyl ester solution at 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the mixture to remove the DCU byproduct.[3] Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.[3]
-
Purification of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide ester, Z-Phe-Leu-OMe.
-
Saponification: Dissolve the crude Z-Phe-Leu-OMe in a mixture of MeOH and water. Add LiOH (1.5 equivalents) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Final Isolation: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Z-Phe-Leu-OH as a solid. The product can be further purified by recrystallization.
Carboxypeptidase Activity Assay
This protocol outlines a general method for measuring enzyme activity using Z-Phe-Leu-OH.
Materials:
-
Z-Phe-Leu-OH stock solution (e.g., in DMSO or appropriate buffer)
-
Purified Carboxypeptidase Y (or other carboxypeptidase)
-
Assay buffer (e.g., 50 mM MES, pH 6.5)
-
Quenching solution (e.g., 1 M HCl or Trichloroacetic acid)
-
HPLC system with a C18 column for analysis
Procedure:
-
Reaction Setup: Prepare reaction tubes by adding the assay buffer to a final volume of, for example, 500 µL.
-
Pre-incubation: Place the tubes in a water bath at the desired temperature (e.g., 37°C) to equilibrate for 5 minutes.
-
Initiation: Add Z-Phe-Leu-OH substrate to each tube to achieve the desired final concentration (e.g., 1 mM).
-
Enzyme Addition: Start the reaction by adding a small volume of the enzyme solution to each tube and mix gently. Start a timer immediately.
-
Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot from the reaction tube and add it to a separate tube containing the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC to quantify the amount of L-leucine released.
-
Calculation: Plot the concentration of L-leucine produced over time. The initial velocity of the reaction can be determined from the linear portion of this curve, and enzyme activity can be calculated (e.g., in µmol of product/min/mg of enzyme).
Conclusion
Z-Phe-Leu-OH is a well-characterized and indispensable tool for researchers in biochemistry and drug development. Its defined chemical structure, featuring a stable N-terminal protecting group and a specific enzymatic cleavage site, makes it an ideal substrate for studying the kinetics and specificity of carboxypeptidases. The protocols provided herein offer a framework for the synthesis and practical application of this compound, facilitating further research into enzyme mechanisms and inhibitor development.
References
- 1. Z-Phe-Leu-OH | 4313-73-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Z-PHE-LEU-OH price,buy Z-PHE-LEU-OH - chemicalbook [chemicalbook.com]
- 5. Z-Phe-Leu-OH | C23H28N2O5 | CID 7272330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
